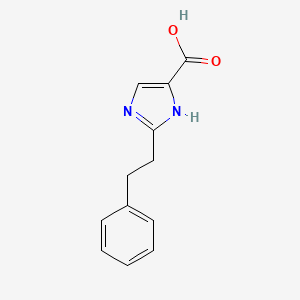

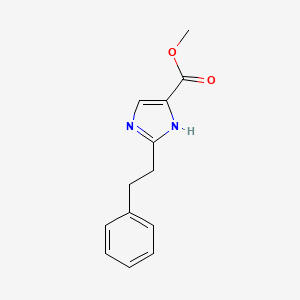

2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid

Vue d'ensemble

Description

2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

Imidazole derivatives, including 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid, have been extensively studied for their antitumor properties. Research has indicated that compounds like bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promising results in preclinical testing for antitumor drugs. These compounds are interesting not only for the development of new antitumor drugs but also for synthesizing compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthesis and Transformation of Derivatives

The synthesis and transformation of 4-phosphorylated imidazole derivatives, including this compound, have been a subject of interest due to their chemical and biological properties. The synthesis approaches include the use of metallic derivatives of imidazole and phosphorus halides, which have been widely used for synthesizing 4-phosphorylated 1,3-azoles. These derivatives are characterized by a range of activities such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative activities. The structural diversity of these compounds provides a base for synthesizing novel drugs with potential therapeutic applications (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Biocatalyst Inhibition by Carboxylic Acids

The inhibitory effects of carboxylic acids, including this compound, on microbial biocatalysts used in fermentative production have been studied. These acids, at concentrations below the desired yield and titer, can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, affecting the production of biorenewable chemicals. Understanding the mechanisms of inhibition by these carboxylic acids is crucial for engineering robust microbial strains with improved performance in industrial applications (Jarboe, Royce, & Liu, 2013).

Mécanisme D'action

Target of Action

Related compounds such as 2-phenylethylamine have been shown to interact with various enzymes and receptors, including dopamine β-hydroxylase and monoamine oxidase . These enzymes play crucial roles in the metabolism of neurotransmitters, affecting various physiological processes.

Mode of Action

For instance, 2-phenylethylamine, a structurally similar compound, is known to interact with its targets by binding to their active sites, leading to changes in their conformation and activity .

Biochemical Pathways

For example, 2-phenylethanol, a compound closely related to 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid, is synthesized via the Ehrlich pathway . This pathway involves the decarboxylation of amino acids, followed by reduction or deamination .

Pharmacokinetics

Related compounds like 2-phenylethylamine are known to be rapidly absorbed and distributed throughout the body, metabolized primarily by monoamine oxidase, and excreted in the urine .

Result of Action

Related compounds like 2-phenylethylamine are known to have various effects, such as influencing mood and cognitive function by modulating neurotransmitter levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets .

Propriétés

IUPAC Name |

2-(2-phenylethyl)-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)10-8-13-11(14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJIZYHCPGYPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

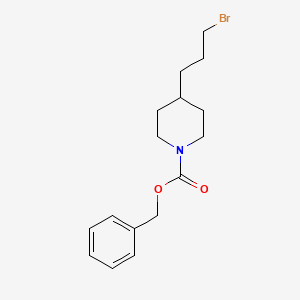

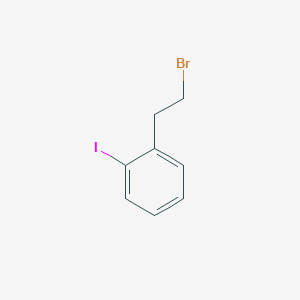

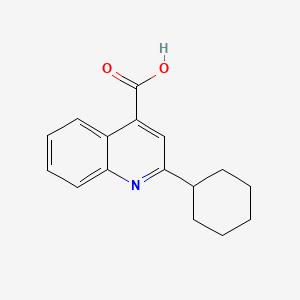

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)

![7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3109686.png)

![5-tert-Butylbenzo[b]thiophene](/img/structure/B3109717.png)

![3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one](/img/structure/B3109741.png)